Ethyl 4-nitrobenzoate
Overview
Description
Ethyl 4-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and a nitro group is attached to the benzene ring at the para position. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 4-nitrobenzoate is primarily used as a starting material or intermediate in the production of various compounds, including pharmaceuticals, dyes, and perfumes . It is involved in organic synthesis, undergoing reactions such as esterification, nitration, and reduction .
Mode of Action
The mechanism of action of this compound involves its ability to undergo reactions such as esterification, nitration, and reduction . In the synthesis of benzocaine, for example, this compound undergoes reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in its synthesis and degradation. For instance, in the synthesis of benzocaine, this compound is reduced and esterified in a continuous flow system . The degradation of mononitrobenzoates, including this compound, occurs via a reductive pathway, with the reduction of a nitro group to an amino group .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, in the synthesis of benzocaine, this compound is transformed into a different compound through reduction and esterification .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the synthesis of benzocaine, the reaction time, sequences, and conditions (such as temperature and pressure) can affect the conversion and selectivity of the reaction . Additionally, the presence of other compounds and the specific conditions of the environment can influence the degradation of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 4-nitrobenzoate is a clear yellow liquid . It is soluble in water, alcohol, and ether
Cellular Effects
It is known that nitrobenzoates can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitrobenzoates can be reduced to aminobenzoates in a two-step process involving esterification and nitro reduction .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions . It has a melting point of 55-59 °C and a boiling point of 245-246 °C
Metabolic Pathways
It is known that nitrobenzoates can be metabolized through reductive pathways .
Transport and Distribution
It is known that nitrobenzoates can interact with various transporters and binding proteins .
Subcellular Localization
It is known that nitrobenzoates can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or polyfluoroalkanesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation. These methods enhance the reaction rate and yield by providing a more efficient energy transfer and better mixing of reactants. The use of hydrogen forms of nanoporous natural zeolites as catalysts has been shown to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: Ethyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitrobenzoate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Similar to this compound but with a methyl group instead of an ethyl group.
Ethyl 4-aminobenzoate:
4-Nitrobenzoic acid: The parent compound of this compound, with a carboxyl group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to be easily converted to other useful compounds, such as local anesthetics, highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
ethyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWSCBWNPZDYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052666 | |
Record name | Ethyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-77-4 | |
Record name | Ethyl 4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-nitro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL P-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OCH6Y8NAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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